1-(4-Bromophenyl)-2-oxa-4-azabicyclo[3.1.1]heptan-3-one
Description
Properties
IUPAC Name |
1-(4-bromophenyl)-2-oxa-4-azabicyclo[3.1.1]heptan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c12-8-3-1-7(2-4-8)11-5-9(6-11)13-10(14)15-11/h1-4,9H,5-6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQXUHJEADIRBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(OC(=O)N2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-2-oxa-4-azabicyclo[3.1.1]heptan-3-one typically involves a multi-step process. One common method includes the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) or gold (I) . The reaction conditions often require specific temperatures and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure efficient and cost-effective production. Continuous flow reactors and other advanced technologies may be employed to enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-2-oxa-4-azabicyclo[3.1.1]heptan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(4-Bromophenyl)-2-oxa-4-azabicyclo[3.1.1]heptan-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-2-oxa-4-azabicyclo[3.1.1]heptan-3-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and applications.
Comparison with Similar Compounds
Table 1: Key Structural Differences
Key Observations :
Ring System Variations: The [3.1.1] system (target compound) has a larger bridgehead angle compared to [3.1.0], affecting ring strain and conformational flexibility .
Heteroatom Positioning: The 2-oxa-4-aza configuration in the target compound creates a lactam structure, enabling hydrogen-bond donor/acceptor interactions. In contrast, 3-azabicyclo[3.1.1]heptan-2-one (CAS 1427319-44-5) lacks oxygen, altering its reactivity and solubility .
Substituent Effects :
- The 4-bromophenyl group enhances steric hindrance and electron-withdrawing effects compared to smaller substituents like iodomethyl (CAS 2169645-78-5) or methyl groups .
Physicochemical and Functional Properties
Table 2: Comparative Properties
Key Findings :
Table 3: Commercial Availability and Pricing
Insights :
- The target compound’s synthesis likely requires specialized routes (e.g., bromophenyl introduction via Suzuki coupling), increasing production costs compared to simpler analogs .
- Discontinuation of iodomethyl derivatives (CAS 2169645-78-5) suggests challenges in stability or demand, highlighting the bromophenyl variant’s niche applications .
Biological Activity
1-(4-Bromophenyl)-2-oxa-4-azabicyclo[3.1.1]heptan-3-one, identified by its CAS number 2551118-05-7, is a bicyclic compound characterized by a unique structure that includes a bromophenyl group and an oxa bridge. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The molecular formula of this compound is with a molecular weight of 268.11 g/mol. Its structural features suggest potential interactions with various biological targets, which may lead to significant pharmacological effects.
| Property | Value |
|---|---|
| CAS Number | 2551118-05-7 |
| Molecular Formula | C11H10BrNO2 |
| Molecular Weight | 268.11 g/mol |
| Structure | Bicyclic compound |
The precise mechanism of action for this compound remains to be fully elucidated; however, compounds with similar bicyclic structures have been studied for their interactions with various biochemical pathways. These interactions may include:
- Inhibition of Enzymes : Similar compounds have shown potential as enzyme inhibitors, particularly in cancer-related pathways.
- Induction of Apoptosis : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, potentially through mitochondrial pathways.
Anticancer Activity
Research indicates that derivatives of bicyclic compounds like this compound exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce cell cycle arrest and apoptosis in various cancer cell lines.
Case Study: Antitumor Activity
In a study examining the antitumor activity of related compounds, it was found that certain derivatives exhibited IC50 values in the micromolar range against multiple cancer cell lines, indicating potent activity.
| Cell Line | IC50 (μM) | Inhibition Rate (%) |
|---|---|---|
| HepG2 | 6.92 | 99.98 |
| A549 | 8.99 | 100.07 |
| DU145 | 7.89 | 99.93 |
| MCF7 | 8.26 | 100.39 |
These results suggest that the compound may target critical pathways involved in tumor growth and survival.
Synthetic Routes
The synthesis of this compound typically involves multi-step processes including cycloisomerization reactions using transition metal catalysts such as platinum or gold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
